molecular formula C14H18N2S B13167221 5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine

5-(4-Tert-butylbenzyl)-1,3-thiazol-2-amine

Cat. No.: B13167221
M. Wt: 246.37 g/mol
InChI Key: GJGFVOIMMCLNED-UHFFFAOYSA-N
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Description

5-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-THIAZOL-2-AMINE is a chemical compound known for its unique structure and properties It consists of a thiazole ring substituted with a tert-butylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-THIAZOL-2-AMINE typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium complexes and involves the coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-THIAZOL-2-AMINE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-THIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine
  • 2-tert-Butyl-4-methylphenol

Uniqueness

5-[(4-TERT-BUTYLPHENYL)METHYL]-1,3-THIAZOL-2-AMINE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

5-[(4-tert-butylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H18N2S/c1-14(2,3)11-6-4-10(5-7-11)8-12-9-16-13(15)17-12/h4-7,9H,8H2,1-3H3,(H2,15,16)

InChI Key

GJGFVOIMMCLNED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2=CN=C(S2)N

Origin of Product

United States

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